molecular formula C5H13NO2 B2892134 (3-Aminopropoxy)(methoxy)methane CAS No. 105939-69-3

(3-Aminopropoxy)(methoxy)methane

Cat. No.: B2892134
CAS No.: 105939-69-3
M. Wt: 119.164
InChI Key: YRYDZRSKAUUQSR-UHFFFAOYSA-N
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Description

(3-Aminopropoxy)(methoxy)methane is an organic compound with the molecular formula C5H13NO2. It is a versatile compound used in various chemical reactions and industrial applications due to its unique structure, which includes both an amino group and an ether linkage.

Scientific Research Applications

(3-Aminopropoxy)(methoxy)methane is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the modification of biomolecules for enhanced functionality.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of polymers and resins with specific properties.

Safety and Hazards

The safety data sheet for a similar compound, 3-Methoxypropylamine, indicates that it is a flammable liquid and vapor, harmful if swallowed, and causes severe skin burns and eye damage . It may also cause an allergic skin reaction .

Mechanism of Action

Target of Action

Based on its structure, it may interact with enzymes involved in methane oxidation, such as methane monooxygenases (mmos) .

Mode of Action

It is plausible that it could interact with mmos, which are key enzymes in the oxidation of methane to methanol . This interaction could potentially alter the enzyme’s activity or specificity, leading to changes in the metabolic pathways involved.

Biochemical Pathways

The biochemical pathways affected by (3-Aminopropoxy)(methoxy)methane are likely related to methane metabolism. Methane monooxygenases, which could potentially interact with this compound, play a crucial role in the oxidation of methane to methanol . This is a key step in the metabolism of methane, a potent greenhouse gas. Changes in this pathway could have significant downstream effects on energy production and greenhouse gas emissions.

Result of Action

If it does interact with mmos, it could potentially alter the activity of these enzymes, leading to changes in methane metabolism . This could have significant effects at the cellular level, potentially altering energy production pathways and affecting the cell’s overall metabolic activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals could affect the compound’s stability and its interactions with target enzymes . Understanding these influences is crucial for predicting the compound’s behavior in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropoxy)(methoxy)methane typically involves the reaction of 3-aminopropanol with methoxymethyl chloride under basic conditions. The reaction proceeds as follows:

    Reactants: 3-aminopropanol and methoxymethyl chloride.

    Catalyst: A base such as sodium hydroxide or potassium carbonate.

    Solvent: Anhydrous conditions are preferred, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures (25-50°C) to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process is optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropoxy)(methoxy)methane undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of azides or thioethers.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropylmethoxysilane: Similar in structure but contains a silane group.

    3-Aminopropanol: Lacks the methoxy group, making it less versatile.

    Methoxymethylamine: Contains a methoxy group but lacks the propoxy chain.

Uniqueness

(3-Aminopropoxy)(methoxy)methane is unique due to its combination of an amino group and an ether linkage, providing both reactivity and stability. This makes it a valuable compound in various chemical and industrial processes.

Properties

IUPAC Name

3-(methoxymethoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-7-5-8-4-2-3-6/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYDZRSKAUUQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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